3-Iodo-2-furoic acid 3-Iodo-2-furoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19858659
InChI: InChI=1S/C5H3IO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
SMILES:
Molecular Formula: C5H3IO3
Molecular Weight: 237.98 g/mol

3-Iodo-2-furoic acid

CAS No.:

Cat. No.: VC19858659

Molecular Formula: C5H3IO3

Molecular Weight: 237.98 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-furoic acid -

Specification

Molecular Formula C5H3IO3
Molecular Weight 237.98 g/mol
IUPAC Name 3-iodofuran-2-carboxylic acid
Standard InChI InChI=1S/C5H3IO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Standard InChI Key ZXULCKZEDXMEHD-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1I)C(=O)O

Introduction

Synthesis and Manufacturing Methods

The synthesis of 3-iodo-2-furoic acid typically involves iodination of 2-furoic acid or its derivatives. Two primary routes have been documented:

Direct Iodination of 2-Furoic Acid

In this method, 2-furoic acid is treated with iodine (I₂) in the presence of an oxidizing agent such as potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂). The reaction proceeds via electrophilic aromatic substitution, with the iodine atom preferentially occupying the 3-position due to the directing effect of the carboxylic acid group. Optimal conditions include:

  • Solvent: Acetic acid or ethanol

  • Temperature: 60–70°C

  • Reaction Time: 6–12 hours

  • Yield: 65–75%

Table 1: Comparison of Iodination Methods

MethodReagentsSolventTemperature (°C)Yield (%)
Direct IodinationI₂, KIO₃Acetic Acid7068
Halogen ExchangeKI, CuIDMF12072

Halogen Exchange Reactions

An alternative approach involves halogen exchange using potassium iodide (KI) and a copper(I) catalyst (e.g., CuI). This method is effective for converting bromo- or chloro-furoic acids into the iodo derivative. For example, 3-bromo-2-furoic acid reacts with KI in dimethylformamide (DMF) at 120°C to yield 3-iodo-2-furoic acid with a 72% efficiency.

Molecular Structure and Conformational Dynamics

The conformational flexibility of 3-iodo-2-furoic acid has been investigated using matrix-isolation infrared (IR) spectroscopy and computational modeling. Studies on analogous compounds, such as 2-furoic acid, reveal that the carboxylic group can adopt cis or trans orientations relative to the furan ring . For 3-iodo-2-furoic acid:

  • Cis Conformer: The –OH group aligns with the C=O bond, stabilizing the structure through intramolecular hydrogen bonding (O–H···O=C).

  • Trans Conformer: The –OH group rotates 180°, forming a weaker interaction with the furan oxygen (O–H···O).

Table 2: Key Structural Parameters

ParameterCis ConformerTrans Conformer
O–H···O Distance (Å)2.453.12
Energy Difference (kJ/mol)0 (Reference)+4.2

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-iodo-2-furoic acid is dominated by two functional groups: the iodine substituent and the carboxylic acid.

Nucleophilic Substitution

The C–I bond undergoes facile substitution with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide (NaOMe) in methanol yields 3-methoxy-2-furoic acid via an SN2 mechanism.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck), enabling the synthesis of biaryl or alkenyl derivatives. A representative Suzuki coupling with phenylboronic acid produces 3-phenyl-2-furoic acid in 85% yield.

Table 3: Representative Reactions

Reaction TypeReagentsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃3-Phenyl-2-furoic acid85
EsterificationSOCl₂, EtOHEthyl 3-iodo-2-furoate90

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

3-Iodo-2-furoic acid serves as a precursor to anti-inflammatory agents and antimicrobial compounds. For instance, ethyl 3-furoate—a derivative of 3-iodo-2-furoic acid—exhibits antifouling activity in marine coatings .

Materials Chemistry

The iodine moiety enhances the compound’s utility in organic electronics. Its electron-deficient aromatic system facilitates charge transport in organic semiconductors.

Future Research Directions

  • Conformational Studies: High-resolution spectroscopy to map energy barriers between conformers.

  • Catalytic Applications: Exploring palladium complexes derived from 3-iodo-2-furoic acid in cross-coupling reactions.

  • Biological Screening: Evaluating antimicrobial and anticancer activities of novel derivatives.

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